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Compound of Interest

Compound Name: Stevioside D

Cat. No.: B15594418 Get Quote

A detailed examination of the sensory attributes of Stevioside D reveals a promising profile for

sugar reduction strategies, positioning it favorably against other steviol glycosides and artificial

sweeteners. This guide provides a comprehensive comparison based on available

experimental data, offering insights for researchers, scientists, and drug development

professionals in the food and pharmaceutical industries.

Stevioside D, a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant, has

garnered significant interest for its clean, sugar-like taste and reduced bitterness compared to

more abundant glycosides like stevioside and Rebaudioside A (Reb A).[1][2] Its unique

molecular structure, featuring a higher number of glucose units, is believed to contribute to its

enhanced taste profile.[3]

Quantitative Sensory Profile Comparison
The following table summarizes the key sensory attributes of Stevioside D in comparison to

other common natural and artificial sweeteners. Data has been compiled from various sensory

evaluation studies.
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Sweetener
Sweetness
Potency (vs.
Sucrose)

Sweetness
Onset & Linger

Bitterness
Off-Tastes &
Aftertaste

Stevioside D

(Reb D)
~200-300x

Slower onset,

slight linger
Low to negligible

Minimal,

described as

clean

Stevioside ~110-270x

Slower onset,

pronounced

linger

Moderate to High

Pronounced

bitter and

licorice-like

aftertaste

Rebaudioside A

(Reb A)
~250-400x

Slower onset,

noticeable linger
Low to Moderate

Can have a bitter

or metallic

aftertaste at high

concentrations

Rebaudioside M

(Reb M)
~300-350x

Closer to

sucrose
Very Low

Clean, sugar-

like, minimal

aftertaste

Aspartame ~200x
Rapid onset,

short duration
Low

Can have a

lingering sweet

aftertaste

Sucralose ~600x
Rapid onset,

clean finish
Low

Generally clean,

can have a slight

chemical note for

some

Sucrose 1x
Rapid onset,

clean finish
None None

In-Depth Sensory Analysis
Sensory panel studies consistently demonstrate that Stevioside D (often referred to as Reb D)

possesses a sensory profile closer to that of sucrose when compared to stevioside and Reb A.

[2] In a consumer panel study, Reb D and Reb M were perceived as having in-mouth

sweetness and bitterness levels that were not significantly different from sucrose, whereas Reb
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A exhibited significant bitterness.[4][5] While Reb D and M showed a more intense lingering

sweetness than sucrose, their overall aftertaste was described more positively, with terms like

"sweet," "pleasant," "creamy," and "milky," in contrast to Reb A, which was associated with

"artificial" and "chemical" notes.[5][6]

The improved taste profile of Stevioside D is attributed to its molecular structure. Steviol

glycosides with more attached glucose molecules tend to be sweeter and less bitter.[3][7] For

example, Rebaudioside D, with five glucose molecules, is significantly sweeter and less bitter

than dulcoside A, which has only two.[3]

Experimental Protocols
The sensory data presented is primarily derived from human sensory panel evaluations and in-

vitro taste receptor assays.

Human Sensory Panel Evaluation
A common methodology for assessing the sensory profile of sweeteners involves a trained

human panel.

Panelist Selection and Training: Panelists are typically screened for their taste sensitivity,

particularly to sweet and bitter compounds, using substances like 6-n-propylthiouracil

(PROP).[2] They undergo extensive training to recognize and quantify different taste

attributes (sweetness, bitterness, metallic, licorice, etc.) and their temporal profiles (onset,

linger).

Sample Preparation: Sweetener solutions are prepared at concentrations that are equi-sweet

to a reference sucrose solution (e.g., 5% or 10% sucrose). This ensures that comparisons of

other sensory attributes are not confounded by differences in sweetness intensity.

Evaluation Method: Various sensory evaluation methods are employed, including:

Quantitative Descriptive Analysis (QDA®): Panelists rate the intensity of specific sensory

attributes on a numerical scale.[8]

Time-Intensity (TI) Analysis: Panelists continuously rate the intensity of a specific attribute

(e.g., bitterness) over time, from initial tasting to after swallowing or expectorating.[8][9]
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Check-All-That-Apply (CATA): Panelists select all the descriptive terms that apply to a

given sample from a pre-defined list.[2][5]

Paired Comparison and Triangle Tests: These methods are used to determine if a

perceptible difference exists between two samples.[10]

In-Vitro Taste Receptor Assays
Cell-based assays are utilized to understand the molecular basis of taste perception.

Methodology: Human taste receptor cells (e.g., HEK293 cells) are engineered to express

specific taste receptors. These cells are then exposed to different sweetener compounds.

The activation of the receptors is measured, typically by detecting changes in intracellular

calcium levels.[3][11][12] This technique allows researchers to identify which receptors are

activated by a particular sweetener and with what potency.[7]

Visualization of Key Processes
Experimental Workflow for Sensory Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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